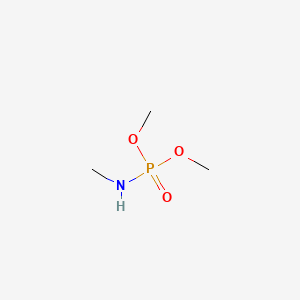

Dimethyl methylphosphoramidate

概要

説明

Dimethyl methylphosphonate is an organophosphorus compound with the chemical formula CH3PO(OCH3)2 . It is a colorless liquid primarily used as a flame retardant .

Synthesis Analysis

Dimethyl methylphosphonate can be prepared from trimethyl phosphite and a halomethane (e.g., iodomethane) via the Michaelis–Arbuzov reaction . A direct installation of a methyl phosphoramidate group by using methyl benzylphosphoramidochloridate into carbohydrates and amino acid is also described .Molecular Structure Analysis

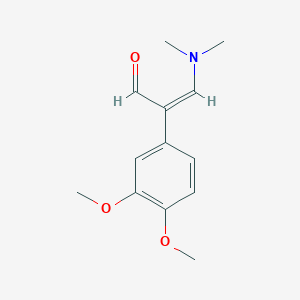

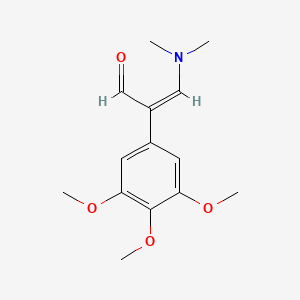

The molecular formula of Dimethyl methylphosphonate is CH3PO(OCH3)2 . Its average mass is 153.117 Da and its monoisotopic mass is 153.055481 Da .Chemical Reactions Analysis

The main synthetic routes to phosphoramidate formation can be separated into six categories: salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) .Physical And Chemical Properties Analysis

Dimethyl methylphosphonate is a colorless liquid with a density of 1.145 g/mL at 25 °C . It has a melting point of -50 °C and a boiling point of 181 °C .科学的研究の応用

1. Flame Retardancy

Dimethyl methylphosphonate (DMMP) is explored as a flame retardant additive for various materials. For instance, a study by Xiang et al. (2007) found that adding DMMP to lithium-ion battery electrolytes significantly suppressed flammability, indicating its potential as a highly efficient flame retardant additive for enhancing safety in lithium-ion batteries (Xiang et al., 2007). Similarly, Zhao et al. (2017) synthesized a novel phosphoramidate using DMMP and applied it to cotton fabrics, which improved the fabrics' flame retardancy and thermal degradation properties (Zhao et al., 2017).

2. Environmental Interaction

DMMP's interaction with the environment has been studied, particularly in the context of agriculture. Dangi et al. (2014) examined the effects of DMMP as a soil fumigant in grape vineyards. The study found that while DMMP effectively controlled plant parasitic nematodes, it did not significantly impact soil microbial communities or abiotic factors, suggesting its potential use in agricultural pest control without adversely affecting soil health (Dangi et al., 2014).

3. Biodegradation Studies

The biodegradation of organophosphates, including compounds related to DMMP, has been explored by researchers. Megharaj et al. (1994) investigated the metabolism of methyl parathion, an organophosphate insecticide, by soil isolates of microalgae and cyanobacteria, providing insight into the environmental fate and breakdown of organophosphorus compounds (Megharaj et al., 1994).

4. Chemical Defense and Photocatalytic Destruction

In the context of homeland defense, DMMP is often used as a simulant for chemical warfare agents. Vorontsov et al. (2002) studied the photocatalytic and sonophotocatalytic destruction of various chemical warfare agent simulants, including DMMP, highlighting its role in research on the neutralization and decomposition of hazardous substances (Vorontsov et al., 2002).

5. Toxicology and Health Impact Studies

Extensive studies have been conducted on the toxicological impacts of DMMP. For example, the National Toxicology Program conducted comprehensive studies on the toxicity and carcinogenicity of DMMP, providing valuable data on its health impacts and safety profile (National Toxicology Program, 1987).

作用機序

Safety and Hazards

将来の方向性

Phosphoramidates are an important class of organophosphorus compounds. The applications of phosphoramidate compounds are briefly introduced in the literature . The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .

特性

IUPAC Name |

N-dimethoxyphosphorylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO3P/c1-4-8(5,6-2)7-3/h1-3H3,(H,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCRHUWVDSHYPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNP(=O)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200439 | |

| Record name | Phosphoramidic acid, methyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52420-88-9 | |

| Record name | Phosphoramidic acid, methyl-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052420889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoramidic acid, methyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。